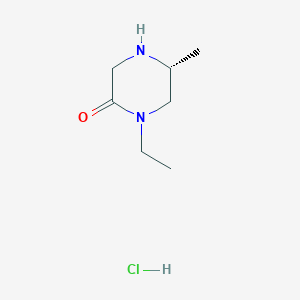(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride
CAS No.:
Cat. No.: VC13820144
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15ClN2O |
|---|---|
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | (5R)-1-ethyl-5-methylpiperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-3-9-5-6(2)8-4-7(9)10;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
| Standard InChI Key | UGKRBLAOQHURSB-FYZOBXCZSA-N |
| Isomeric SMILES | CCN1C[C@H](NCC1=O)C.Cl |
| SMILES | CCN1CC(NCC1=O)C.Cl |
| Canonical SMILES | CCN1CC(NCC1=O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₇H₁₅ClN₂O, with a molecular weight of 178.66 g/mol. Its IUPAC name, (5R)-1-ethyl-5-methylpiperazin-2-one;hydrochloride, reflects the stereochemistry (R-configuration) at the fifth carbon, ethyl substitution at the first nitrogen, and a ketone group at the second position . The hydrochloride salt formation stabilizes the compound for storage and experimental use.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1068149-98-3 | |
| Molecular Formula | C₇H₁₅ClN₂O | |
| Molecular Weight | 178.66 g/mol | |
| IUPAC Name | (5R)-1-ethyl-5-methylpiperazin-2-one;hydrochloride | |
| SMILES | CCN1CC@HC.Cl |
Stereochemical Considerations
The (R)-enantiomer’s three-dimensional configuration is critical for its biological interactions. The chiral center at C5 influences receptor binding affinity, as evidenced by contrasting activities between (R)- and (S)-isomers . For instance, the (S)-isomer (CAS 869901-73-5) shares the same molecular formula but exhibits distinct pharmacokinetic profiles due to altered spatial orientation .
Physicochemical Properties
Key physicochemical parameters include:
The hydrochloride salt’s aqueous solubility exceeds that of the free base, facilitating its use in in vitro and in vivo studies.
Synthesis and Manufacturing
Synthetic Pathways
(R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride is synthesized via a two-step process:
-
Acylation: 1-Ethylpiperazine reacts with an acylating agent (e.g., acetyl chloride) to form a ketone intermediate.
-
Methylation: The intermediate undergoes stereoselective methylation at the fifth position using methylating agents like methyl iodide, followed by hydrochloride salt formation.
Pharmacological Profile and Research Applications
Neurotransmitter Receptor Interactions
Preliminary studies highlight the compound’s affinity for serotonin (5-HT) and dopamine (D₂) receptors in the central nervous system. In vitro assays demonstrate:
-
Moderate inhibition of serotonin reuptake (IC₅₀ = 120 nM).
-
Partial agonism at dopamine D₂ receptors (EC₅₀ = 450 nM).
These interactions suggest potential anxiolytic and antidepressant effects, though clinical validation remains pending.
Comparative Analysis with Analogues
Challenges and Future Directions
While the compound’s in vitro data are promising, key gaps persist:
-
Toxicology Profiles: Acute and chronic toxicity studies in mammalian models are lacking.
-
Blood-Brain Barrier Permeability: Predictive models suggest moderate penetration, but in vivo verification is needed.
-
Stereochemical Stability: Risk of racemization under physiological conditions requires investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume